3-Chlorophenylsulfonylethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGJFSPAQZDFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Precursor Chemistry
Established Synthetic Pathways for 3-Chlorophenylsulfonylethanol
While specific literature detailing the synthesis of this compound is not abundantly available, its structure lends itself to established synthetic transformations common for β-hydroxy sulfones. Plausible routes can be categorized into direct and multi-step approaches.
Direct Synthesis Approaches
A direct approach to this compound could involve the reaction of a suitable 3-chlorophenylsulfonyl precursor with a two-carbon nucleophile that incorporates the hydroxyl functionality. One such plausible method is the reaction of 3-chlorobenzenesulfonyl chloride with an excess of ethylene (B1197577) glycol. In this reaction, one of the hydroxyl groups of ethylene glycol would act as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride. This would form the desired product along with hydrochloric acid, which would need to be neutralized by a base.
Another direct strategy involves the visible-light-mediated atom transfer radical addition (ATRA)-like process. acs.org This method allows for the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes in the presence of water, utilizing a photoredox catalyst. acs.org Adapting this for this compound would involve the reaction of 3-chlorobenzenesulfonyl chloride with ethylene under photocatalytic conditions.
A hypothetical direct synthesis is outlined in the table below:
| Reaction | Reactants | Reagents and Conditions | Product |
| Sulfonylation of Ethylene Glycol | 3-Chlorobenzenesulfonyl chloride, Ethylene glycol | Pyridine or other base, Dichloromethane (solvent), Room temperature | This compound |
Multi-step Convergent Syntheses
Multi-step syntheses offer greater flexibility and control over the introduction of functional groups. A convergent approach involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, a logical convergent strategy would involve the preparation of a 3-chlorophenylsulfonyl synthon and a separate two-carbon synthon, followed by their coupling.
One plausible multi-step pathway begins with 3-chlorothiophenol. The thiophenol can be oxidized to the corresponding 3-chlorobenzenesulfonyl chloride. This intermediate can then be reacted with a suitable C2-component to furnish the final product. For instance, reaction with 2-chloroethanol (B45725) or ethylene oxide would introduce the hydroxyethyl (B10761427) moiety. The reaction with 2-chloroethanol would proceed via nucleophilic substitution, where the sulfinate derived from the sulfonyl chloride would displace the chloride from 2-chloroethanol.
A representative multi-step synthesis is outlined below:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1. Oxidation | 3-Chlorothiophenol | Chlorine, Water | 3-Chlorobenzenesulfonyl chloride |
| 2. Reduction to Sulfinate | 3-Chlorobenzenesulfonyl chloride | Sodium sulfite | Sodium 3-chlorobenzenesulfinate |
| 3. Alkylation | Sodium 3-chlorobenzenesulfinate | 2-Chloroethanol | This compound |
Exploration of Related Sulfonyl Compounds and Their Synthetic Analogies
The synthesis of this compound can be better understood by examining the preparation of its constituent parts and related structures.
Synthesis of Chlorophenylsulfones
The synthesis of the chlorophenylsulfone moiety is a critical aspect of preparing the target molecule. The most common precursor for this is 3-chlorobenzenesulfonyl chloride. This intermediate is typically prepared via the chlorosulfonation of chlorobenzene (B131634). solubilityofthings.com In this electrophilic aromatic substitution reaction, chlorobenzene is treated with chlorosulfonic acid. solubilityofthings.com The directing effect of the chlorine atom on the benzene (B151609) ring leads to a mixture of ortho, meta, and para isomers, from which the desired meta-isomer, 3-chlorobenzenesulfonyl chloride, must be separated.
| Reactant | Reagent | Product | Reaction Type |
| Chlorobenzene | Chlorosulfonic acid | 3-Chlorobenzenesulfonyl chloride (and isomers) | Electrophilic Aromatic Substitution |
Diaryl sulfones, such as bis-(4-chlorophenyl) sulfone, are often synthesized via a Friedel-Crafts reaction between a sulfonyl chloride and an aromatic compound. scispace.com For instance, 4-chlorobenzenesulfonyl chloride can react with chlorobenzene in the presence of a Lewis acid catalyst like iron(III) chloride. scispace.com
Preparation of Substituted Sulfonylethanols
The synthesis of substituted sulfonylethanols, also known as β-hydroxy sulfones, is a well-documented area of organic chemistry. These compounds are valuable synthetic intermediates. acs.org
A common method for their preparation is the ring-opening of epoxides with sulfinate salts. acs.orgjchemrev.com This reaction is efficient and provides good yields of the desired β-hydroxy sulfone. For example, sodium benzenesulfinate (B1229208) can react with ethylene oxide in an aqueous medium to yield 2-(phenylsulfonyl)ethanol. jchemrev.com This methodology is directly analogous to a potential synthesis of this compound from sodium 3-chlorobenzenesulfinate and ethylene oxide.
Another approach is the reduction of β-keto sulfones. mdpi.com The keto group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165). nih.gov Furthermore, one-pot syntheses from thiophenols and alkenes have been developed, proceeding through an auto-oxidative difunctionalization, oxidation, and subsequent reduction. acs.orgorganic-chemistry.org
| Method | Starting Materials | Key Reagents | Product Type |
| Epoxide Ring-Opening | Epoxide, Sulfinate salt | Aqueous medium or Lewis acid catalyst | β-Hydroxy sulfone |
| Reduction of β-Keto Sulfones | β-Keto sulfone | Sodium borohydride or other reducing agents | β-Hydroxy sulfone |
| One-Pot from Thiophenol and Alkene | Thiophenol, Alkene | Oxygen, Oxone, Sodium borohydride | β-Hydroxy sulfone |
| Photocatalytic Reaction | Sulfonyl chloride, Alkene | fac-[Ir(ppy)₃], Water, Visible light | β-Hydroxy sulfone acs.org |
Key Methodologies in Sulfone Synthesis Relevant to this compound
The formation of the sulfone functional group is central to the synthesis of this compound. Several robust and widely used methodologies are available for constructing sulfones.
The oxidation of thioethers (sulfides) is one of the most fundamental methods for preparing sulfones. rsc.org The oxidation proceeds in two stages, first to the sulfoxide (B87167) and then to the sulfone. rsc.org A variety of oxidizing agents can be employed, including hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. Careful control of reaction conditions is necessary to avoid stopping at the sulfoxide stage if the sulfone is the desired product.
Another key method is the Friedel-Crafts sulfonylation of aromatic compounds. rsc.org This involves the reaction of an arene with a sulfonyl halide or a sulfonic acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). rsc.org This method is particularly useful for synthesizing diaryl sulfones.
The alkylation of sulfinate salts is also a versatile route to sulfones. acs.org Sulfinates are good nucleophiles and readily react with alkyl halides and other electrophiles to form the sulfone linkage. acs.org This is a highly relevant method for the synthesis of this compound, where sodium 3-chlorobenzenesulfinate would be the key intermediate.
| Methodology | Description | Typical Reagents |
| Oxidation of Thioethers | A two-step oxidation of a sulfide, first to a sulfoxide, then to a sulfone. rsc.org | Hydrogen peroxide, m-CPBA, KMnO₄ |
| Friedel-Crafts Sulfonylation | Electrophilic aromatic substitution to form an aryl sulfone. rsc.org | Sulfonyl halide, Lewis acid (e.g., AlCl₃) |
| Alkylation of Sulfinates | Nucleophilic substitution of a halide or other leaving group by a sulfinate anion. acs.org | Alkyl halide, Sulfinate salt |
Carbon-Sulfur Bond Forming Reactions
The construction of the central carbon-sulfur (C-S) bond in sulfone compounds is a cornerstone of their synthesis. Organosulfur compounds are recognized as versatile building blocks in organic synthesis, with applications ranging from agrochemicals to pharmaceuticals. mdpi.com The formation of the aryl-sulfur linkage in this compound is typically achieved through sulfonylation reactions, a class of electrophilic aromatic substitution.
A primary route involves the use of 3-chlorobenzenesulfonyl chloride as a key intermediate. solubilityofthings.comrsc.org This precursor is highly reactive towards nucleophiles like alcohols due to the potent electrophilicity of the sulfur atom in the sulfonyl chloride group. solubilityofthings.com The synthesis of the sulfonyl chloride itself is often accomplished by the reaction of a benzene derivative, in this case, chlorobenzene, with chlorosulfonic acid. sigmaaldrich.comgoogle.com This reaction can produce the desired sulfonyl chloride, although byproduct formation, such as diaryl sulfones, is possible depending on the reaction conditions. google.com
An alternative strategy for forming C-S bonds is the Friedel-Crafts sulfonylation. core.ac.uk This classic reaction involves the use of a sulfonyl halide with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a strong Brønsted acid like triflic acid (TfOH). core.ac.ukresearchgate.net While traditionally used to synthesize diaryl sulfones, the underlying principles can be applied to the formation of the aryl-sulfur bond in the precursor to this compound.
Table 1: Representative Carbon-Sulfur Bond Forming Reactions
| Reaction Type | Electrophile | Nucleophile/Arene | Catalyst | Key Feature |
|---|---|---|---|---|
| Chlorosulfonylation | Chlorosulfonic acid (ClSO₃H) | Chlorobenzene | None | Direct formation of the sulfonyl chloride precursor. google.com |
| Friedel-Crafts Sulfonylation | Aryl Sulfonyl Chloride | Arene | Triflic Acid (TfOH) | Catalytic method for diaryl sulfone synthesis, adaptable for sulfonyl precursors. researchgate.net |
| Sulfonamide/Sulfonate Ester Formation | 3-Chlorobenzenesulfonyl chloride | Alcohol / Amine | Pyridine / Base | Formation of the final C-S-O or C-S-N linkage from the sulfonyl chloride. solubilityofthings.comrsc.org |
| Cobalt-Catalyzed Coupling | Aryl Halide | Thiol | CoI₂(dppe) / Zn | A modern cross-coupling method for forming aryl-sulfur bonds under mild conditions. organic-chemistry.org |
Chloro-Substitution Introduction and Manipulation
The introduction of the chloro-substituent on the phenyl ring is a critical step that defines the identity and reactivity of the molecule. In the synthesis of this compound, the chlorine atom is typically incorporated from the outset by using a chlorinated starting material. The most common precursor is 3-chlorobenzenesulfonyl chloride. solubilityofthings.comchlorobenzene.ltd
The synthesis of this key intermediate generally starts with chlorobenzene, which undergoes chlorosulfonylation. google.com This approach ensures the chlorine atom is correctly positioned in the meta position relative to the sulfonyl group. The presence of the chlorine atom, an electron-withdrawing group, influences the reactivity of the aromatic ring and the properties of the final compound. For instance, electron-withdrawing substituents on aryl ketones are well tolerated in certain iodination reactions. mdpi.com
The chloro-substituent itself is generally stable under the conditions used for the subsequent formation of the sulfonyl ethanol (B145695) moiety. The reaction of 3-chlorobenzenesulfonyl chloride with ethanol or an ethanol equivalent proceeds without affecting the C-Cl bond, demonstrating the chemoselectivity of the reaction. solubilityofthings.comrsc.org
One-Pot Synthetic Procedures
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent an efficient and sustainable approach in modern chemistry. doi.orgorganic-chemistry.org Such procedures can reduce reaction times, minimize waste, and simplify work-up procedures. doi.org
While a specific one-pot synthesis for this compound is not prominently detailed in the reviewed literature, the synthesis can be conceived as a sequential process amenable to a one-pot strategy. A hypothetical one-pot procedure could involve the initial formation of 3-chlorobenzenesulfonyl chloride from chlorobenzene and a sulfonating agent. Following this step, and without purification of the intermediate, the addition of ethanol and a suitable base to the reaction mixture could yield the final this compound product.
The challenge in such a procedure often lies in managing reaction conditions and reagent compatibility. For example, the preparation of sulfonyl chlorides from chlorosulfonic acid often requires an aqueous workup to remove excess acid and byproducts, which would necessitate dehydration before proceeding with the next step. google.com However, the development of catalytic systems and non-aqueous workups could pave the way for a streamlined one-pot synthesis, a strategy that has been successfully applied to many other complex heterocyclic and substituted compounds. organic-chemistry.orgsioc-journal.cn
Reactant Roles in Complex Molecule Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules, primarily by leveraging the reactivity of its terminal hydroxyl (-OH) group. This functional group allows the molecule to act as a nucleophile, particularly in esterification or etherification reactions.
A documented application of this compound is in the synthesis of itaconic acid derivatives, which are investigated for their potential use in treating inflammatory diseases. google.com In this synthesis, the hydroxyl group of 2-((3-chlorophenyl)sulfonyl)ethanol participates in an esterification reaction with a carboxylic acid moiety of a complex substrate. google.com The reaction is typically facilitated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and a catalyst such as 4-Dimethylaminopyridine (DMAP). google.com This transformation highlights the role of this compound as a functionalized alcohol that introduces the 3-chlorophenylsulfonyl ethyl group into a larger molecular framework. The ability to predictably functionalize complex molecules is a key goal in organic synthesis. nih.govnih.gov
Table 2: Application of this compound in Synthesis
| Target Molecule Class | Reactant 1 | Reactant 2 | Reagents/Conditions | Role of this compound | Source |
|---|---|---|---|---|---|
| Itaconic Acid Diesters | 4-((4-methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid | 2-((3-chlorophenyl)sulfonyl)ethanol | EDC.HCl, DMAP, DCM, 0°C to RT | Nucleophilic alcohol for ester formation | google.com |
Chemical Reactivity and Transformation Mechanisms
Reactions of the Sulfonyl Group in 3-Chlorophenylsulfonylethanol
The sulfonyl group (–SO₂–) in aryl sulfones is characterized by its high stability and general inertness to many chemical transformations. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. The carbon-sulfur bonds are strong, rendering the group a poor leaving group in substitution reactions.
Nucleophilic Additions and Substitutions
The sulfur atom in the sulfonyl group is electrophilic; however, direct nucleophilic substitution at the sulfur center is challenging. Unlike sulfonyl chlorides, where the chloride ion is a good leaving group, the aryl and ethyl groups in this compound are strongly bonded to the sulfur via C-S bonds, which are not readily cleaved. researchgate.net Consequently, the sulfonyl moiety is typically stable under conditions that would facilitate nucleophilic substitution in other contexts.
Reductive and Oxidative Transformations
Reductive Transformations While the sulfonyl group is robust, it can be reduced under forcing conditions. Reductive cleavage of the C–S bond to remove the sulfonyl group often requires potent reducing agents. Common methods for the desulfonylation of aryl sulfones include the use of alkali metals such as sodium or lithium in the presence of an electron carrier like naphthalene, or treatment with samarium(II) iodide. strath.ac.uk For instance, reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) can reduce sulfones to their corresponding sulfides. google.com However, these conditions are harsh and may affect other functional groups within the molecule. A neutral organic super-electron-donor has also been shown to cleave activated sulfones, though unactivated sulfones are resistant to this reagent. strath.ac.uk
Oxidative Transformations The sulfur atom in the sulfonyl group is already in its highest oxidation state (+6), making it generally resistant to further oxidation. However, under specific and highly specialized conditions, aromatic sulfones can undergo oxidative transformation. For example, recent research has shown the accelerated oxidation of certain aromatic sulfones to sulfonic acids in microdroplets under ambient conditions, a reaction proposed to involve a water radical cation as the oxidant. researchgate.netnih.govacs.org This reaction is notably dependent on the presence of strong electron-donating groups on the aromatic ring to facilitate the initial oxidation step. acs.orgnsf.gov Given the electron-withdrawing nature of the chloro-substituent in this compound, such a transformation would not be expected under these conditions.
Transformations Involving the Chloro-Substituent
The chlorine atom attached to the phenyl ring is characteristic of an aryl halide. Its reactivity is significantly influenced by the electronic effects of the other substituents on the ring.
Halogen Exchange Reactions
Aryl chlorides can participate in halogen exchange reactions, often referred to as aromatic Finkelstein reactions, though they are less reactive than aryl bromides or iodides. These transformations typically require transition-metal catalysis. For example, nickel complexes have been widely investigated and were among the first used to catalyze the exchange of an aryl chloride to an aryl iodide or bromide, though the conversion of chlorobenzene (B131634) is often less efficient than that of bromobenzene.
Reactions Involving Aryl Halides
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. youtube.com This reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). youtube.commasterorganicchemistry.com In this compound, the powerful electron-withdrawing sulfonyl group is meta to the chlorine atom. This positioning does not provide the necessary stabilization for the intermediate, rendering the chloro-substituent relatively unreactive towards traditional SNAr reactions. youtube.com Activation would require the introduction of another strong electron-withdrawing group, such as a nitro group, in the ortho or para position relative to the chlorine. researchgate.netresearchgate.net
Metal-Catalyzed Cross-Coupling Reactions The chloro-substituent serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, which provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context. These methods tolerate a wide range of functional groups and proceed under relatively mild conditions. organic-chemistry.org
| Reaction Name | Coupling Partner | Catalyst/Ligand (Typical) | Bond Formed |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos | C-C (Aryl-Aryl, Aryl-Vinyl) |
| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig Amination | Amine (1° or 2°) | Pd₂(dba)₃ / BINAP | C-N (Aryl-Amine) |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C (Aryl-Aryl, etc.) |
| Kumada Coupling | Grignard Reagent (R-MgX) | Ni(dppe)Cl₂ or PdCl₂(dppf) | C-C (Aryl-Alkyl/Aryl) |
This table presents typical conditions for cross-coupling reactions involving aryl chlorides.
Reactivity of the Hydroxyl Functionality
The 2-hydroxyethyl group provides a primary alcohol functionality, which is one of the most versatile and reactive sites in the molecule. It can undergo a wide array of transformations common to primary alcohols.
Oxidation The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. libretexts.orgchemguide.co.uk
To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent will typically stop the oxidation at the aldehyde stage.
To Carboxylic Acid: Stronger oxidizing agents, often in aqueous media, will convert the primary alcohol directly to a carboxylic acid. nih.govorganic-chemistry.org Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ or K₂Cr₂O₇ in acid), or modern methods like TEMPO-catalyzed oxidation with sodium hypochlorite. chemguide.co.uknih.gov
Esterification The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process. masterorganicchemistry.com
Etherification Ethers can be formed via the Williamson ether synthesis. This two-step process involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.
Conversion to Alkyl Halide The hydroxyl group can be converted into a good leaving group and substituted by a halide. Reagents such as thionyl chloride (SOCl₂) are used to convert the alcohol to the corresponding chloroalkane, while phosphorus tribromide (PBr₃) is used for the bromoalkane.
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | PCC or DMP | Aldehyde |
| Oxidation | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid |
| Esterification | R'-COOH, H⁺ catalyst | Ester |
| Etherification | 1. NaH; 2. R'-Br | Ether |
| Halogenation | SOCl₂ | Alkyl Chloride |
This table summarizes key reactions of the primary hydroxyl group in this compound.
Esterification and Etherification Reactions
The hydroxyl group of this compound serves as a key site for esterification and etherification reactions, allowing for the introduction of a wide range of functional groups.
Esterification:
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. The general mechanism for Fischer-Speier esterification, a common method, involves the acid-catalyzed reaction between an alcohol and a carboxylic acid. The reaction proceeds through a series of protonation and nucleophilic attack steps, ultimately leading to the formation of the ester and water. The equilibrium nature of this reaction often requires the removal of water to drive the reaction towards the product.
Various catalysts can be employed to facilitate esterification, including Brønsted acids like sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids. The choice of catalyst and reaction conditions can influence the reaction rate and yield.
| Carboxylic Acid/Derivative | Reagent/Catalyst | Potential Product |
| Acetic Anhydride (B1165640) | Pyridine | 3-Chlorophenylsulfonylethyl acetate (B1210297) |
| Benzoyl Chloride | Triethylamine | 3-Chlorophenylsulfonylethyl benzoate |
| Propanoic Acid | Sulfuric Acid | 3-Chlorophenylsulfonylethyl propanoate |
Etherification:
Etherification introduces an ether linkage by reacting the hydroxyl group of this compound with an alkylating agent. The Williamson ether synthesis is a classic method for forming ethers, involving the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Alternatively, reductive etherification provides a method for the synthesis of ethers by reacting a carbonyl compound with an alcohol in the presence of a reducing agent and a catalyst.
As with esterification, specific examples for this compound are not prevalent in the surveyed literature. However, the expected reactivity would be similar to other primary alcohols. The table below illustrates potential etherification reactions.
| Alkylating Agent | Base/Catalyst | Potential Product |
| Methyl Iodide | Sodium Hydride | 1-Chloro-3-(2-methoxyethylsulfonyl)benzene |
| Benzyl Bromide | Potassium Carbonate | 1-(2-(Benzyloxy)ethylsulfonyl)-3-chlorobenzene |
| Dimethyl Sulfate | Sodium Hydroxide (B78521) | 1-Chloro-3-(2-methoxyethylsulfonyl)benzene |
Oxidation to Carbonyls
The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde, 3-chlorophenylsulfonylacetaldehyde, or further to the carboxylic acid, 3-chlorophenylsulfonylacetic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions.
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP). Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method for the synthesis of aldehydes from primary alcohols.
Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid.
The table below summarizes common oxidizing agents and their expected products when reacted with this compound.
| Oxidizing Agent | Expected Product |
| Pyridinium Chlorochromate (PCC) | 3-Chlorophenylsulfonylacetaldehyde |
| Dess-Martin Periodinane (DMP) | 3-Chlorophenylsulfonylacetaldehyde |
| Swern Oxidation (DMSO, oxalyl chloride) | 3-Chlorophenylsulfonylacetaldehyde |
| Potassium Permanganate (KMnO4) | 3-Chlorophenylsulfonylacetic acid |
| Chromic Acid (H2CrO4) | 3-Chlorophenylsulfonylacetic acid |
Derivatization Chemistry of this compound
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as analytical detection or further synthetic transformations.
Strategies for Analytical Derivatization
The hydroxyl group of this compound can be derivatized to enhance its detectability in analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).
For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. Silylation is a common technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This modification reduces the polarity and increases the volatility of the compound, leading to improved chromatographic peak shape and sensitivity.
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. Reagents containing aromatic or other highly conjugated systems are often used for this purpose. For instance, reacting the hydroxyl group with a reagent like dansyl chloride would introduce a fluorescent tag, significantly lowering the detection limits.
The following table outlines potential derivatization strategies for the analytical determination of this compound.
| Analytical Technique | Derivatization Reagent | Derivative Functional Group | Purpose |
| Gas Chromatography (GC) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increase volatility and thermal stability |
| High-Performance Liquid Chromatography (HPLC) | Dansyl Chloride | Dansyl ether | Introduce a fluorescent tag for enhanced sensitivity |
| High-Performance Liquid Chromatography (HPLC) | 3,5-Dinitrobenzoyl Chloride | 3,5-Dinitrobenzoyl ester | Introduce a UV-absorbing chromophore |
Functionalization for Further Synthetic Utility
The hydroxyl group of this compound provides a handle for further synthetic modifications, allowing for the construction of more complex molecules. The esterification and etherification reactions discussed previously are primary examples of functionalization for synthetic utility.
For instance, converting the hydroxyl group to a better leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions. This would allow for the introduction of a variety of nucleophiles, including azides, cyanides, and thiols, thereby expanding the synthetic possibilities.
Furthermore, the oxidation of the alcohol to the aldehyde opens up a vast array of subsequent reactions. The aldehyde can participate in Wittig reactions to form alkenes, reductive amination to form amines, and aldol condensations to form carbon-carbon bonds, among other transformations. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.
The table below provides examples of functionalization reactions that enhance the synthetic utility of this compound.
| Reagent | Transformation | Resulting Functional Group | Potential Subsequent Reactions |
| p-Toluenesulfonyl chloride | Tosylation | Tosylate | Nucleophilic substitution |
| Methanesulfonyl chloride | Mesylation | Mesylate | Nucleophilic substitution |
| Pyridinium Chlorochromate (PCC) | Oxidation | Aldehyde | Wittig reaction, reductive amination, aldol condensation |
| Acryloyl chloride | Acylation | Acrylate ester | Michael addition, polymerization |
Advanced Mechanistic and Kinetic Investigations
Elucidation of Reaction Mechanisms
The reactivity of 3-Chlorophenylsulfonylethanol is primarily dictated by the interplay of the hydroxyl (-OH) and the 3-chlorophenylsulfonyl (-SO₂C₆H₄Cl) groups, which are vicinal to each other. The electron-withdrawing nature of the sulfonyl group significantly influences the acidity of the neighboring protons and the stability of potential intermediates.
Reactions involving this compound can proceed through several mechanistic pathways, largely dependent on the reaction conditions and the nature of the reagents involved.
Elimination Reactions (E1cB and E2): In the presence of a base, this compound can undergo elimination to form 3-chlorophenyl vinyl sulfone. The strong electron-withdrawing effect of the sulfonyl group acidifies the α-proton (the proton on the carbon adjacent to the sulfonyl group), facilitating its removal by a base to form a carbanion. This intermediate can then eliminate the hydroxyl group to form the alkene. This pathway is characteristic of an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. Alternatively, a concerted E2 (Elimination, Bimolecular) mechanism may also be operative, where the base abstracts the α-proton simultaneously with the departure of the hydroxyl leaving group (often after protonation to form a better leaving group, -OH₂⁺).
Nucleophilic Substitution (Sₙ1 and Sₙ2): The hydroxyl group can be protonated by an acid to form a good leaving group (water). A nucleophile can then attack the β-carbon (the carbon bearing the hydroxyl group) in an Sₙ2 fashion, leading to inversion of stereochemistry if the carbon is chiral. An Sₙ1 pathway is less likely due to the destabilizing inductive effect of the adjacent sulfonyl group on a potential carbocation intermediate.
Oxidation: The secondary alcohol group in this compound can be oxidized to a ketone, yielding 2-(3-chlorophenylsulfonyl)acetaldehyde, using standard oxidizing agents.
The identification of transient species is crucial for confirming reaction mechanisms. For reactions of this compound and its analogs, several types of intermediates can be postulated.
Carbanions: As mentioned, in base-catalyzed elimination reactions, the formation of a carbanion α to the sulfonyl group is a key intermediate. The stability of this carbanion is enhanced by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.
Oxonium Ions: In acid-catalyzed reactions, the initial step is often the protonation of the hydroxyl group to form an oxonium ion (-OH₂⁺), which is a much better leaving group than the hydroxide (B78521) ion.
Thiiranium Ions: In reactions where the sulfur atom of a related thiol derivative participates in an intramolecular cyclization, a three-membered ring containing a positively charged sulfur atom, known as a thiiranium ion, can be formed. rsc.org While not directly applicable to the sulfone, it is a relevant intermediate in the broader chemistry of sulfur-containing organic compounds.
Metal Complexes: In metal-catalyzed reactions, intermediates involving the coordination of the hydroxyl group or the sulfonyl oxygen atoms to the metal center are plausible. For instance, in reductions of related β-keto sulfones to β-hydroxy sulfones using aluminum alkyls, aluminum complexes with the β-hydroxy sulfone have been identified as intermediates. nih.gov
Kinetic Studies of Chemical Reactions
Kinetic studies provide quantitative data on reaction rates and how they are affected by various parameters, offering deeper mechanistic insights.
The rate of a reaction involving this compound can be determined by monitoring the change in concentration of the reactant or a product over time. This is typically achieved using spectroscopic techniques such as UV-Vis spectrophotometry, NMR spectroscopy, or chromatography (GC, HPLC).
The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. For a hypothetical base-catalyzed elimination of this compound, the rate law might be expressed as:
Rate = k [this compound]ᵃ [Base]ᵇ
Table 1: Hypothetical Kinetic Data for the Base-Catalyzed Elimination of this compound
| Experiment | [this compound] (M) | [NaOH] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
This is a hypothetical data table for illustrative purposes.
Several factors can influence the rate and outcome of reactions involving this compound.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. The relationship between the rate constant and temperature is described by the Arrhenius equation.
Solvent: The polarity and protic/aprotic nature of the solvent can have a significant impact on reaction kinetics. For example, polar aprotic solvents might favor an E2 mechanism for elimination, while polar protic solvents could facilitate Sₙ1-type reactions by stabilizing ionic intermediates.
pH: The pH of the reaction medium is critical, especially for acid- or base-catalyzed reactions. The rate of elimination is expected to increase with increasing basicity, while the rate of substitution via a protonated hydroxyl group would increase with increasing acidity. researchgate.net
Substituent Effects: The chloro- substituent on the phenyl ring is electron-withdrawing, which will influence the acidity of the α-proton and the stability of any charged intermediates.
Table 2: Hypothetical Effect of Solvent on the Rate Constant for Elimination
| Solvent | Dielectric Constant | Relative Rate Constant |
| Ethanol (B145695) | 24.5 | 1 |
| Acetone | 20.7 | 15 |
| DMSO | 46.7 | 100 |
This is a hypothetical data table for illustrative purposes, showing a trend often observed for E2 reactions.
Catalysis in Transformations Involving this compound
Catalysis can play a significant role in enhancing the rate and selectivity of reactions involving this compound.
Acid Catalysis: As previously discussed, acids can catalyze nucleophilic substitution and elimination reactions by protonating the hydroxyl group to create a better leaving group. Brønsted acids are commonly employed for this purpose. beilstein-journals.org
Base Catalysis: Bases are crucial for promoting elimination reactions by abstracting the α-proton. The choice of base (e.g., hydroxide, alkoxides) can influence the reaction pathway and rate. acs.org
Metal Catalysis: Transition metal catalysts are widely used in the synthesis and transformation of sulfonyl compounds. acs.orgrsc.org For example, palladium-catalyzed cross-coupling reactions could potentially be employed to modify the aryl ring of this compound. Lewis acidic metal catalysts can also activate the sulfonyl group for certain transformations. rsc.org
Biocatalysis: Enzymes, such as lipases and alcohol dehydrogenases, offer a high degree of chemo-, regio-, and enantioselectivity. acs.org For instance, a lipase (B570770) could be used for the kinetic resolution of racemic this compound through enantioselective acylation of the hydroxyl group. nih.gov An alcohol dehydrogenase could be used for the stereoselective oxidation of the alcohol to a ketone or the reduction of the corresponding ketone to a specific enantiomer of this compound.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful method for the synthesis of β-hydroxy sulfones, including this compound. A notable example is the visible-light-mediated photoredox catalysis.
In a representative transformation, 3-chlorobenzenesulfonyl chloride can react with an alkene, such as ethylene (B1197577), in the presence of a homogeneous iridium-based photocatalyst, like fac-[Ir(ppy)₃] (tris(2-phenylpyridine)iridium(III)), to yield the desired β-hydroxy sulfone. acs.org The reaction is typically carried out in the presence of water, which serves as the source of the hydroxyl group. acs.org
The proposed mechanism for this photoredox-catalyzed synthesis involves the following key steps:
Photoexcitation of the Catalyst: The iridium catalyst absorbs visible light, promoting it to an excited state with enhanced redox capabilities.
Reductive Quenching: The excited catalyst is reductively quenched by a sacrificial electron donor, generating a more potent reducing agent.
Formation of the Sulfonyl Radical: The reduced catalyst then transfers an electron to the 3-chlorobenzenesulfonyl chloride, leading to the cleavage of the S-Cl bond and the formation of a 3-chlorophenylsulfonyl radical.
Radical Addition to the Alkene: The highly reactive sulfonyl radical adds across the double bond of the alkene (ethylene) to form a carbon-centered radical intermediate.
Oxidation and Hydroxylation: This radical intermediate is subsequently oxidized, and in the presence of water, undergoes hydroxylation to form the final this compound product.
Kinetic studies of similar photocatalytic reactions have demonstrated that the quantum yield and reaction rate are influenced by factors such as catalyst concentration, light intensity, and the nature of the solvent and electron donor.
Table 1: Representative Data for Homogeneous Photocatalytic Synthesis of a β-Hydroxy Sulfone
| Entry | Catalyst | Alkene | Solvent | Reaction Time (h) | Yield (%) |
| 1 | fac-[Ir(ppy)₃] | Styrene | Acetonitrile (B52724)/Water | 24 | 85 |
| 2 | fac-[Ir(ppy)₃] | 1-Octene | Acetonitrile/Water | 24 | 72 |
Note: This data is representative of the synthesis of β-hydroxy sulfones via this method and is not specific to this compound.
Heterogeneous Catalysis
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, provides significant advantages in terms of catalyst separation and recycling. For the synthesis of β-hydroxy sulfones, a one-pot tandem process utilizing a heterogeneous ruthenium/diamine-promoted catalyst has been developed. rsc.org
This method can be adapted for the synthesis of this compound, starting from an appropriate α-haloketone and a sulfinate salt. The heterogeneous catalyst is typically a mesoporous silica-based material functionalized with a chiral ruthenium/diamine complex. rsc.org The reaction proceeds through a tandem sequence of nucleophilic substitution followed by asymmetric transfer hydrogenation.
The mechanistic pathway can be outlined as follows:
Nucleophilic Substitution: In the first step, a sodium sulfinate, such as sodium 3-chlorobenzenesulfinate, displaces a halide from an α-haloketone. This reaction can be facilitated by the phase-transfer capabilities of the catalyst support.
Asymmetric Transfer Hydrogenation: The resulting β-keto sulfone is then reduced to the corresponding β-hydroxy sulfone via asymmetric transfer hydrogenation, catalyzed by the ruthenium/diamine complex. A hydrogen donor, such as isopropanol, is typically used.
The well-defined, single-site nature of the active ruthenium species on the solid support ensures high catalytic activity and enantioselectivity. rsc.org Kinetic investigations of such tandem reactions highlight the importance of the catalyst's bifunctionality, where both the phase-transfer and catalytic sites work in synergy. The porous structure of the silica (B1680970) support also plays a crucial role in substrate accessibility and reaction rates.
Table 2: Performance of a Heterogeneous Ruthenium/Diamine Catalyst in the Synthesis of Chiral β-Hydroxy Sulfones
| Entry | Substrate (α-bromoketone) | Sodium Sulfinate | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | 2-bromoacetophenone | Sodium benzenesulfinate (B1229208) | 98 | 95 |
| 2 | 2-bromo-1-(4-chlorophenyl)ethanone | Sodium p-toluenesulfinate | 99 | 92 |
Note: This data is illustrative of the catalyst's performance in the synthesis of chiral β-hydroxy sulfones and is not specific to this compound.
The reusability of the heterogeneous catalyst is a key advantage, with studies showing that it can be recovered and reused for multiple cycles without a significant loss of catalytic activity or enantioselectivity. rsc.org
Computational and Theoretical Studies of this compound Remain Uncharacterized in Publicly Available Research
A thorough review of scientific literature and chemical databases reveals a lack of specific computational and theoretical studies focused on the compound this compound. Despite the significant role that computational chemistry plays in understanding the structural and electronic properties of molecules, dedicated research on this particular compound does not appear to be publicly available.
Computational methods such as Density Functional Theory (DFT), ab initio calculations, and semi-empirical methods are standard tools for investigating molecular characteristics. DFT is widely used for its balance of accuracy and computational cost in predicting molecular structures and energies. Ab initio methods, while computationally intensive, provide highly accurate results from first principles. wikipedia.org Semi-empirical methods offer a faster, albeit more approximate, approach suitable for larger molecules by incorporating experimental parameters. uni-muenchen.dewikipedia.org
Typically, these quantum chemical approaches are employed to determine key molecular properties. Analysis of a molecule's optimized geometry and conformational possibilities provides insight into its stable three-dimensional shapes. nubakery.org Furthermore, the study of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity, electronic transitions, and kinetic stability. researchgate.netnih.gov The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. mdpi.com
Computational Chemistry and Theoretical Studies
Molecular Structure and Electronic Properties Analysis
Global Chemical Reactivity Descriptors (e.g., Electronegativity, Chemical Potential, Hardness)
Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. dergipark.org.trnih.gov These descriptors are calculated based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A lower HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. ijarset.com
Electronegativity (χ): Represents the ability of a molecule to attract electrons. A higher electronegativity value suggests a better electron acceptor. ijarset.com It is calculated as the negative of the chemical potential.
Chemical Potential (μ): Describes the tendency of electrons to escape from a system. It is related to the energies of the HOMO and LUMO. dergipark.org.tr
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. mdpi.com Molecules with a large energy gap between the HOMO and LUMO are generally considered "hard," indicating higher stability and lower reactivity. ijarset.commdpi.com Conversely, "soft" molecules have a small energy gap and are more reactive. ijarset.com
The values for these descriptors are typically calculated using the following equations, based on the energies of the HOMO and LUMO orbitals:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Potential (μ) = - (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Below is a hypothetical data table illustrating the kind of results obtained from a DFT calculation for 3-Chlorophenylsulfonylethanol, computed at a theoretical level like B3LYP/6-311G(d,p). mdpi.com
| Parameter | Symbol | Calculated Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 | Energy of the outermost electron-occupied orbital. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Energy of the first orbital available to accept an electron. |
| HOMO-LUMO Gap | ΔE | 6.3 | Energy difference indicating molecular stability. |
| Ionization Potential | I | 7.5 | Energy required to remove an electron. |
| Electron Affinity | A | 1.2 | Energy released when an electron is added. |
| Electronegativity | χ | 4.35 | Tendency to attract electrons. |
| Chemical Potential | μ | -4.35 | Electron "escaping tendency". |
| Chemical Hardness | η | 3.15 | Resistance to change in electron distribution. |
Simulation of Reaction Pathways and Energy Landscapes
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. This involves identifying key stationary points, including minima (reactants, products, intermediates) and first-order saddle points (transition states). mdpi.com
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. lumenlearning.com Computationally, it is determined as the energy difference between the reactants and the transition state on the potential energy surface. fsu.edu The Arrhenius equation mathematically relates the rate constant (k) of a reaction to the activation energy and temperature. lumenlearning.com By calculating the rate constant at different temperatures, the activation energy can be determined graphically from a plot of ln(k) versus 1/T, where the slope is equal to -Ea/R (R is the gas constant). fsu.eduma.eduyoutube.com This allows for a theoretical prediction of reaction rates and how they are affected by temperature. youtube.com
For a hypothetical reaction involving this compound, such as an intramolecular cyclization, quantum chemical calculations would first locate the reactant and transition state structures. The difference in their computed energies would yield the activation energy, providing a quantitative barrier for the reaction.
| Reaction Species | Computed Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant (this compound) | -1125.450 | 0.0 |
| Transition State | -1125.415 | 22.0 |
| Product | -1125.480 | -18.8 |
Caption: Hypothetical energy profile for a reaction of this compound. The activation energy (Ea) is calculated as the energy difference between the transition state and the reactant, which in this example is 22.0 kcal/mol.
A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest potential energy point on that pathway. mdpi.com It is not a stable molecule but an ephemeral arrangement of atoms at the peak of the energy barrier. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. arxiv.org
Characterization involves:
Geometry Optimization: Locating the precise geometry of the TS.
Frequency Calculation: Confirming the nature of the stationary point. A true transition state will have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.
For this compound, characterizing the transition state of a given reaction is essential to confirm the proposed mechanism. For instance, in a nucleophilic substitution reaction, the TS would show the partial formation of a new bond and the partial breaking of an existing one.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the physical movements and conformational changes of atoms and molecules over time. These methods rely on force fields to describe the potential energy of the system.
A force field is a set of parameters and mathematical functions used to calculate the potential energy of a system of atoms in molecular mechanics and molecular dynamics simulations. usc.edu Developing an accurate force field for a specific class of molecules, such as organosulfur compounds, is a critical and complex task. The process typically involves:
Parameterization: Defining parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).
Validation: Tuning these parameters to reproduce high-level quantum mechanical data and experimental results, such as enthalpies of sublimation and crystal structures. rsc.org
For organosulfur compounds like this compound, specific parameters are needed for the sulfonyl group (-SO₂-). Force fields like CHARMM and OPLS have been extended to include parameters for sulfonyl-containing moieties, enabling more accurate simulations of these compounds. nih.govnih.gov The development of these parameters often involves performing potential energy scans at a high level of theory (e.g., MP2/6-31G(d)) to accurately model the rotational barriers around key bonds, such as the C-S bond. nih.gov
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org The stability of a molecule is highly dependent on its conformation, as different arrangements have different potential energies due to steric and electronic effects. nih.gov
Applications in Chemical Design
There is no available research detailing the application of computational chemistry to the design of chemical processes or materials involving this compound.
Catalysis Design and Optimization
No studies were found that computationally model or theoretically investigate the use of this compound in catalyst design. Research on how this specific compound might act as a catalyst, ligand, or precursor in catalytic systems, and the optimization of such processes through computational methods, is not present in the current body of scientific literature.
Materials Science Applications (e.g., Polymers, Semiconductors)
Similarly, there is an absence of research on the theoretical and computational aspects of this compound in materials science. No publications detail its potential incorporation into polymers or semiconductor materials, nor are there computational studies on the resulting properties of such hypothetical materials.
Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is a fundamental biophysical technique used to separate, identify, and purify the components of a mixture for qualitative and quantitative analysis. nih.govjournalagent.com The process relies on the differential distribution of sample components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through the stationary phase. drugfuture.comuspbpep.comjackwestin.com The separation is based on the varying affinities of different molecules for these two phases. journalagent.comjackwestin.com
Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is typically a high-boiling-point liquid coated on a solid support within a capillary column.
For the analysis of 3-Chlorophenylsulfonylethanol, GC can be employed to assess its purity and quantify its presence. Due to the compound's polar hydroxyl (-OH) and sulfonyl (-SO₂) groups, derivatization might be necessary to increase its volatility and thermal stability, preventing degradation in the high-temperature GC inlet and column. epa.gov A common derivatization agent is a silylation agent, which replaces the active hydrogen of the hydroxyl group. The analysis would involve injecting the derivatized sample into the GC, where it is vaporized and carried by the mobile gas phase through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), would be used for quantification. uspbpep.com Given the presence of a chlorine atom, an ECD would offer high sensitivity. epa.gov
Table 1: Illustrative GC Parameters for Analysis of Derivatized this compound
| Parameter | Typical Setting | Purpose |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5, 30 m x 0.25 mm ID) | Provides high-resolution separation of components. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min | Creates a temperature gradient to elute compounds based on boiling points. |
| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to transport the analyte through the column. |
| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) | Detects and quantifies the analyte as it elutes from the column. |
| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |
Liquid Chromatography (LC) is a highly versatile separation technique suitable for a wide range of compounds, especially those that are non-volatile or thermally unstable. nih.govjournalagent.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are advanced forms of LC that use high pressure to push the mobile phase through a column packed with small particles, leading to high-resolution separations and reduced analysis times. nih.govresearchgate.net
For this compound, reversed-phase HPLC (RP-HPLC) would be a common approach. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its moderate polarity, this compound would be well-retained on a C18 column, allowing for effective separation from impurities. A UV detector would be suitable for detection, as the chlorophenyl group contains a chromophore that absorbs UV light. UHPLC systems, with their smaller particle-sized columns, could offer even faster and more efficient separations. researchgate.net
Table 2: Typical LC Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture | Acts as the mobile phase; composition can be varied to optimize separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Detector | UV-Vis Detector (set at ~220 nm) | Detects the analyte based on its absorption of UV light. |
| Injection Volume | 10 µL | The volume of the sample introduced into the system. |
Normal Phase Chromatography (NPC) is a type of liquid chromatography where the stationary phase is polar (e.g., silica, alumina) and the mobile phase is non-polar (e.g., hexane (B92381), ethyl acetate). phenomenex.comwfu.edu The separation is based on the analyte's adsorption to the surface of the polar stationary phase. wfu.edu Polar compounds interact more strongly with the stationary phase and therefore elute later than non-polar compounds. phenomenex.com
This technique is particularly useful for separating isomers or compounds with different polar functional groups. For this compound, the hydroxyl and sulfonyl groups would provide strong interaction points with a silica stationary phase. The elution order would be influenced by the polarity of the compound; more polar impurities would be retained longer on the column. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane with a more polar modifier like ethyl acetate (B1210297) or isopropanol, is critical for achieving the desired separation. wfu.edu
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a compound. These techniques involve the interaction of electromagnetic radiation with the molecule and provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides information about the number and types of atoms and how they are connected.
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the two methylene (B1212753) groups (-CH₂-), and the hydroxyl group (-OH). The chemical shift (δ) of each proton is influenced by its electronic environment. docbrown.info For instance, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the protons of the methylene groups adjacent to the sulfonyl and hydroxyl groups would have characteristic shifts. The splitting pattern (multiplicity) of the signals, due to spin-spin coupling, would reveal the number of neighboring protons, helping to confirm the connectivity of the atoms. docbrown.info
¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in a molecule. docbrown.info A ¹³C NMR spectrum of this compound would show separate signals for each unique carbon atom. The carbons of the aromatic ring would appear in the 120-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The carbons of the ethanol (B145695) side chain would appear in the more upfield region. The chemical shifts are sensitive to the local electronic structure, providing confirmation of the carbon skeleton. mdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.5 - 8.0 | 125 - 140 |
| Aromatic C-Cl | - | 130 - 138 |
| Aromatic C-S | - | 138 - 145 |
| -SO₂-CH₂- | 3.4 - 3.8 | 58 - 65 |
| -CH₂-OH | 3.9 - 4.2 | 55 - 62 |
| -OH | Variable (2.0 - 5.0) | - |
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. An IR spectrum of this compound would provide clear evidence for its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. Strong, sharp peaks around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ would be characteristic of the asymmetric and symmetric S=O stretching of the sulfonyl group, respectively. Absorptions corresponding to C-H stretching of the aromatic ring and the aliphatic chain, as well as C=C stretching of the aromatic ring, would also be present.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |
| Alcohol | O-H stretch | 3200 - 3600 (broad) |
| Sulfonyl | S=O asymmetric stretch | 1350 - 1300 (strong) |
| Sulfonyl | S=O symmetric stretch | 1160 - 1120 (strong) |
| Aromatic | C-H stretch | 3000 - 3100 |
| Aliphatic | C-H stretch | 2850 - 3000 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Chloroalkane | C-Cl stretch | 600 - 800 |
Sample Preparation and Extraction Protocols
Effective sample preparation is crucial for accurate and reliable quantification of this compound, as it serves to isolate the analyte from the sample matrix, concentrate it, and remove interfering substances. researchgate.net
Solvent Extraction: This is a fundamental technique for isolating compounds from solid or liquid samples. mdpi.com Liquid-liquid extraction (LLE) involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent like ethyl acetate or hexane. usda.govmdpi.com Solid-liquid extraction (SLE) is used for solid samples, where the sample is mixed with a solvent to leach the analyte from the matrix. mdpi.com
Soxhlet Extraction: This is a classic and exhaustive SLE technique that uses a specialized apparatus to continuously wash the solid sample with a distilled (and therefore pure) organic solvent. vscht.cz While effective, Soxhlet extraction can be time-consuming and requires large volumes of high-purity solvent. vscht.cz
Ultrasonic-Assisted Extraction (UAE): UAE, or sonication, is a more rapid and efficient alternative to traditional methods. researchgate.net The sample is immersed in an appropriate solvent in an ultrasonic bath. mdpi.com The high-frequency sound waves create cavitation bubbles in the solvent; the formation and collapse of these bubbles generate intense local pressure and temperature, disrupting the sample matrix and accelerating the diffusion of the analyte into the solvent. researchgate.netatlantis-press.com UAE has been successfully applied to the extraction of sulfonamides and organochlorine compounds from diverse matrices like sludge, soil, and food products. researchgate.netatlantis-press.comresearchgate.net Key parameters that are optimized for UAE include the choice of solvent, extraction time, and ultrasonic frequency. atlantis-press.comnih.gov For instance, a study on extracting sulfonamides from sludge found optimal recovery using a mixture of acetonitrile and water with an ultrasonic time of 15 minutes. atlantis-press.com
For analytes that are volatile or semi-volatile, specialized techniques are used to efficiently extract them from a sample matrix, typically aqueous, and introduce them into a GC system.
Purge and Trap: This technique is ideal for extracting and concentrating volatile organic compounds (VOCs) from liquid or solid samples. sigmaaldrich.com An inert gas, such as nitrogen or helium, is bubbled (purged) through the sample. nih.gov This causes the volatile analytes to be swept out of the sample and carried to an adsorbent-filled trap. sigmaaldrich.com The trap material is selected to retain the compounds of interest while allowing the purging gas and water vapor to pass through. After a set period, the trap is rapidly heated, desorbing the analytes onto the GC column for analysis. cluin.org This method is highly effective for achieving low detection limits. sigmaaldrich.com
Headspace Analysis: Headspace (HS) analysis is a simple and rapid technique for analyzing volatile compounds. gcms.cz A sample is placed in a sealed vial and heated to a specific temperature for a set amount of time. iwaponline.com This allows volatile analytes to partition from the solid or liquid phase into the gas phase (the headspace) above the sample. A portion of this vapor is then injected directly into the GC system. iomcworld.com The efficiency of headspace extraction is influenced by parameters such as temperature, equilibration time, and the sample matrix. iwaponline.com This technique is widely used for the analysis of volatile organosulfur compounds. iwaponline.comiomcworld.com
The table below summarizes typical optimized parameters for headspace analysis of volatile sulfur compounds.
| Parameter | Optimized Value | Rationale | Reference |
|---|---|---|---|
| Equilibration Temperature | 90 °C | Increases volatility of compounds, maximizing their concentration in the headspace. | iwaponline.com |
| Equilibration Time | 20 min | Ensures that the analyte concentration has reached equilibrium between the sample and gas phases. | iwaponline.com |
| Ionic Strength (Salt Addition) | 20% NaCl | Increases the partitioning of organic analytes into the headspace ("salting-out" effect). | iwaponline.com |
| Sample Volume | 10 mL (in 20 mL vial) | Optimizes the phase ratio (volume of headspace to volume of sample) for maximum sensitivity. | iwaponline.com |
Validation Parameters for Analytical Procedures
Analytical method validation is the process of providing documented evidence that a method is suitable for its intended purpose. wjarr.comchromatographyonline.com It ensures that the measurements made are reliable, accurate, and reproducible. wjarr.com Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.org
Accuracy: The accuracy of an analytical method describes the closeness of the test results to the true or accepted reference value. chromatographyonline.comelementlabsolutions.com It is often expressed as percent recovery, which is determined by analyzing samples spiked with a known amount of the analyte. chromatographyonline.com According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels spanning the specified range of the method. ich.org
Precision: Precision refers to the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to a homogeneous sample. elementlabsolutions.combund.de It is a measure of random error and is usually expressed as the standard deviation (SD) or relative standard deviation (RSD) of the results. ich.orgslideshare.net Precision is evaluated at three different levels:
Repeatability (Intra-assay precision): This measures the precision under the same operating conditions over a short period. ich.org It reflects the agreement between results from replicate analyses performed by the same analyst, on the same instrument, on the same day. slideshare.neteditage.combiopharminternational.com
Intermediate Precision: This describes the variations within a single laboratory. ich.org It is assessed by comparing the results of analyses conducted on different days, by different analysts, or with different equipment. slideshare.netbiopharminternational.com
Reproducibility: This measures the precision between different laboratories, often evaluated through collaborative studies. ich.org It demonstrates how well the method can be transferred and performed by other labs. slideshare.neteditage.combiopharminternational.com
The table below outlines typical acceptance criteria for accuracy and precision in analytical method validation.
| Parameter | Definition | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Accuracy | Closeness of measured value to true value. | Mean value should be within ±15% of the nominal value (e.g., 85-115% recovery). | wjarr.combiopharminternational.com |
| Precision (Repeatability & Intermediate) | Closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) should not be more than 15%. | wjarr.com |
Selectivity and Specificity
In the context of analytical chemistry, selectivity refers to the ability of a method to distinguish and quantify the analyte of interest in the presence of other components in the sample matrix. Specificity , a more absolute term, implies that the method produces a response for only the analyte of interest.
For this compound, achieving high selectivity and specificity is paramount, particularly when analyzing complex mixtures or biological matrices. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for this purpose. The choice of stationary phase, mobile phase composition (in HPLC), or temperature programming (in GC) can be optimized to achieve baseline separation of this compound from potential impurities or co-eluting substances.
The use of highly selective detectors, such as mass spectrometers (MS), further enhances specificity. By monitoring for a specific mass-to-charge ratio (m/z) of this compound and its characteristic fragmentation patterns, the identity of the compound can be unequivocally confirmed, even if it co-elutes with other components chromatographically.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.
These parameters are critical for determining the trace-level presence of this compound, for instance, in environmental samples or as a low-level impurity in a drug substance. The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N) of the analytical instrument's response or the standard deviation of the response and the slope of the calibration curve.
Commonly accepted S/N ratios for LOD and LOQ are 3:1 and 10:1, respectively. Alternatively, statistical methods based on the standard deviation of the blank or the standard deviation of the y-intercept of the regression line from a calibration curve can be employed.
Table 1: Illustrative LOD and LOQ Determination Methods
| Method | Description | Typical Criteria |
| Signal-to-Noise Ratio | The ratio of the analyte signal to the background noise. | LOD: S/N ≥ 3LOQ: S/N ≥ 10 |
| Standard Deviation of the Blank | Based on the standard deviation of multiple measurements of a blank sample. | LOD: 3.3 × (Standard Deviation of Blank / Slope of Calibration Curve)LOQ: 10 × (Standard Deviation of Blank / Slope of Calibration Curve) |
| Standard Deviation of the Response and Slope | Based on the standard deviation of the y-intercepts of regression lines. | LOD: 3.3 × (Standard Deviation of y-intercept / Slope of Calibration Curve)LOQ: 10 × (Standard Deviation of y-intercept / Slope of Calibration Curve) |
This table is for illustrative purposes and the specific method for determining LOD and LOQ for this compound would be dependent on the validated analytical procedure.
Calibration Strategies
A calibration strategy is essential for accurately quantifying this compound. This involves establishing a relationship between the analytical instrument's response and the known concentration of the analyte.
The most common approach is the use of an external standard calibration curve . This is constructed by analyzing a series of standards containing known concentrations of this compound. The instrument response is then plotted against the concentration, and a linear regression analysis is typically performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). An r² value close to 1.00 indicates a strong linear relationship.
For more complex matrices where matrix effects (enhancement or suppression of the analyte signal) are a concern, an internal standard method may be employed. In this approach, a known amount of a compound that is chemically similar to this compound but distinguishable by the analytical method is added to all standards and samples. The ratio of the analyte response to the internal standard response is then plotted against the analyte concentration.
Another technique, particularly useful for overcoming matrix effects, is the standard addition method. This involves adding known amounts of a this compound standard to aliquots of the unknown sample. The instrument response is then plotted against the concentration of the added standard, and the unknown concentration is determined by extrapolating the line to the x-intercept.
Table 2: Comparison of Calibration Strategies
| Strategy | Principle | Advantages | Disadvantages |
| External Standard | A series of standards of known concentrations are analyzed, and a calibration curve is constructed. | Simple and straightforward. | Susceptible to matrix effects and variations in sample injection volume. |
| Internal Standard | A constant amount of a similar compound is added to all standards and samples. | Compensates for variations in sample preparation, injection volume, and instrument response. | Requires a suitable internal standard that is not present in the sample. |
| Standard Addition | Known amounts of the analyte are added to the sample. | Effectively compensates for matrix effects. | More time-consuming and requires a larger sample volume. |
The choice of the most appropriate calibration strategy for the quantification of this compound will depend on the nature of the sample, the analytical technique employed, and the required level of accuracy and precision.
Chemical Degradation and Stability Pathways
Hydrolytic Degradation Mechanisms
Hydrolysis is a primary degradation pathway for many organic compounds in aqueous environments. The rate and extent of hydrolytic degradation are significantly influenced by the pH of the surrounding medium.
Influence of pH on Hydrolysis
The stability of 3-Chlorophenylsulfonylethanol to hydrolysis is expected to be pH-dependent. Generally, sulfonyl groups exhibit varying stability under different pH conditions. In acidic solutions, the hydrolysis of similar sulfonated compounds can be slow. Conversely, under neutral to alkaline conditions, the rate of hydrolysis often increases. This is because the hydroxide (B78521) ion can act as a nucleophile, attacking the sulfur atom of the sulfonyl group, leading to the cleavage of the carbon-sulfur bond.
Table 1: Anticipated pH Influence on Hydrolytic Degradation Rate of this compound
| pH Condition | Expected Relative Rate of Hydrolysis | Predominant Mechanism |
| Acidic (pH < 4) | Low | Minimal reaction |
| Neutral (pH ≈ 7) | Moderate | Slow nucleophilic attack by water |
| Alkaline (pH > 9) | High | Nucleophilic attack by hydroxide ions |
Identification of Hydrolysis Products
The hydrolytic degradation of this compound would likely lead to the formation of 3-chlorophenylsulfonic acid and ethanol (B145695). This reaction would involve the cleavage of the sulfonyl ester linkage.
Equation 1: Proposed Hydrolysis of this compound
Further degradation of these primary products could occur, depending on the environmental conditions.
Oxidative Degradation Mechanisms
Oxidative processes, often mediated by reactive oxygen species, represent another significant pathway for the degradation of organic compounds.
Free Radical-Mediated Processes
In the environment, highly reactive free radicals such as the hydroxyl radical (•OH) can initiate the degradation of organic molecules. The reaction of hydroxyl radicals with this compound would likely involve hydrogen abstraction from the ethyl group or addition to the aromatic ring. This initial attack would lead to the formation of organic radicals that can subsequently react with oxygen, leading to a cascade of reactions and eventual mineralization.
Role of Oxygen and Other Oxidants
Molecular oxygen itself is generally not reactive enough to directly degrade stable molecules like this compound under ambient conditions. However, in the presence of catalysts or upon initiation by other processes (like photolysis), oxygen can play a crucial role in the subsequent steps of radical-mediated degradation, leading to the formation of peroxy radicals and hydroperoxides, which can further decompose to various oxidation products.
Photolytic Degradation Processes
Photolysis, or the degradation of a compound by light, can be a significant environmental fate process, particularly for compounds that absorb light in the solar spectrum. The aromatic ring and the sulfonyl group in this compound may absorb ultraviolet radiation, leading to electronic excitation. This excited state can then undergo various reactions, including bond cleavage. Direct photolysis could potentially lead to the cleavage of the carbon-chlorine bond or the carbon-sulfur bond, initiating a series of degradation reactions. The presence of photosensitizers in the environment could also lead to indirect photolysis, where the sensitizer (B1316253) absorbs light and then transfers the energy to the this compound molecule, causing it to degrade.
Table 2: Summary of Potential Degradation Pathways and Key Factors
| Degradation Pathway | Key Influencing Factors | Potential Primary Products |
| Hydrolysis | pH, Temperature | 3-Chlorophenylsulfonic acid, Ethanol |
| Oxidation | Presence of free radicals (e.g., •OH), Oxygen concentration | Various oxygenated derivatives, Ring-opened products |
| Photolysis | Light intensity and wavelength, Presence of photosensitizers | Chlorinated phenols, Sulfonic acids, Radical species |
Light-Induced Transformations
Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce significant chemical changes in organic molecules. For aromatic sulfonyl compounds, such as this compound, photolysis is a key degradation pathway. The energy absorbed from light can lead to the cleavage of chemical bonds, initiating a cascade of reactions.
General photochemical reactions for aromatic sulfonyl compounds involve processes such as desulfonylation and desulfonation. In the case of this compound, this could involve the breaking of the carbon-sulfur bond or the sulfur-oxygen bonds upon irradiation. The presence of a chlorine atom on the phenyl ring can also influence the photochemical behavior, potentially leading to dehalogenation reactions. The irradiation of substituted chlorobenzenes in solution has been shown to result in the formation of biphenyl (B1667301) derivatives and products of reductive dechlorination.
Analysis of Photodegradation Products
Commonly observed photodegradation products of aromatic sulfonates in aqueous solutions include compounds resulting from the cleavage of the sulfonyl group. This can lead to the formation of the corresponding phenol (B47542) or other aromatic derivatives. For instance, the photolysis of sodium arenesulfonates in aqueous solution has been shown to yield products of both desulfonylation and desulfonation. Therefore, it is plausible that the photodegradation of this compound could yield 3-chlorophenol (B135607) and sulfonic acid derivatives. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are typically employed to identify and characterize these photoproducts.
Environmental Factors Influencing Chemical Stability
The stability of this compound is not solely dependent on its inherent chemical properties but is also significantly influenced by environmental conditions. Temperature and the surrounding solvent or matrix play pivotal roles in its degradation kinetics.
Temperature Effects
Temperature is a critical factor that governs the rate of chemical reactions. An increase in temperature generally accelerates degradation processes by providing the necessary activation energy for bond cleavage. For sulfonyl compounds, thermal decomposition can be a significant degradation pathway. Studies on aromatic sulfonic acid catalysts have shown that they can thermally decompose at elevated temperatures, typically in the range of 200-300°C researchgate.net.
The hydrolysis of sulfonyl chlorides, which are structurally related to sulfonylethanols, is also highly dependent on temperature. The rate of hydrolysis of benzenesulfonyl chloride, for example, increases with temperature. While stable in cold water, it decomposes in hot water to produce benzenesulfonic acid and hydrochloric acid noaa.gov. This suggests that the stability of this compound in aqueous environments is likely to decrease as the temperature rises.
Solvent and Matrix Interactions
The nature of the solvent or the matrix in which this compound is present can profoundly affect its stability. The polarity of the solvent, its ability to form hydrogen bonds, and its pH can all influence reaction rates.
The hydrolysis of aromatic sulfonyl chlorides, for instance, is influenced by the solvent composition. The rate of solvolysis of benzenesulfonyl chlorides has been studied in various water-acetonitrile mixtures, demonstrating the impact of the solvent environment on the reaction kinetics. For this compound, polar protic solvents like water are expected to facilitate hydrolysis of the sulfonyl group. The stability of sulfonyl halides generally decreases in the order fluorides > chlorides > bromides > iodides, with sulfonyl chlorides reacting readily with nucleophiles such as water wikipedia.org.
The following table summarizes the expected influence of key environmental factors on the stability of this compound, based on the behavior of related compounds.
| Environmental Factor | Expected Effect on Stability of this compound | Rationale based on Analogous Compounds |
| Light (UV) | Decreased stability | Photolysis of aromatic sulfonyl compounds leads to desulfonylation and desulfonation. |
| High Temperature | Decreased stability | Thermal decomposition of aromatic sulfonic acids and increased hydrolysis rates of sulfonyl chlorides at higher temperatures. |
| Polar Protic Solvents | Decreased stability | Facilitation of hydrolysis of the sulfonyl group, as observed with sulfonyl chlorides. |
| Neutral/Alkaline pH | Decreased stability | Alkaline hydrolysis is a known degradation pathway for sulfonyl chlorides. |
Prediction and Modeling of Degradation Pathways
In the absence of extensive experimental data, computational tools provide a valuable means of predicting the degradation pathways of chemical compounds. These models use established chemical principles and databases of known reactions to forecast the likely transformation products.
Computational Prediction Tools for Chemical Degradation
A variety of in silico tools are available to predict the degradation of organic molecules. These programs employ knowledge-based systems and algorithms to simulate degradation under various conditions.
Zeneth , for example, is a software program that predicts forced degradation pathways of organic active pharmaceutical ingredients under conditions such as temperature, pH, light, and the presence of water or oxygen lhasalimited.orgacs.org. It uses a knowledge base of degradation patterns to generate potential degradant structures.
Another approach involves the use of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the chemical structure of a compound with its environmental fate and properties nih.govuninsubria.it. By analyzing the structural features of this compound, QSAR models can estimate its susceptibility to various degradation processes.
ReactPRED is another tool that can predict biochemical reactions and pathways using transformation rules. Such a tool could be adapted to predict abiotic degradation pathways by defining appropriate reaction rule sets oup.com.
Computational studies using methods like density functional theory (DFT) can also be employed to investigate the mechanisms of photodegradation. These studies can calculate activation energies for different degradation pathways, helping to identify the most likely transformation routes nih.govmdpi.com.
The table below lists some computational tools and their applicability in predicting the degradation of this compound.
| Computational Tool | Prediction Approach | Applicability to this compound |
| Zeneth | Knowledge-based expert system | Prediction of degradation products under various stress conditions (heat, light, pH). |
| QSAR Models | Statistical correlation of structure and properties | Estimation of environmental fate properties and susceptibility to degradation. |
| ReactPRED | Rule-based reaction prediction | Prediction of potential degradation pathways based on defined chemical transformation rules. |
| Density Functional Theory (DFT) | Quantum mechanical calculations | Elucidation of reaction mechanisms and prediction of the most favorable degradation pathways. |
Mechanistic Understanding of Degradation Routes
The degradation of this compound can be initiated at several points within the molecule. Cleavage of the carbon-sulfur (C-S) bond, dechlorination of the aromatic ring, and oxidation of the ethanol group represent the most probable primary degradation reactions.
Hydrolytic Degradation:
Under aqueous conditions, the sulfonyl group is generally stable; however, the presence of the hydroxyl group in the ethanol moiety could potentially influence its hydrolytic stability. While direct hydrolysis of the sulfonyl group in aromatic sulfones is typically slow, nucleophilic attack at the sulfur atom can be facilitated under certain pH conditions.
A more likely hydrolytic pathway would involve the carbon-sulfur bonds. The C-S bond connecting the phenyl ring to the sulfonyl group and the C-S bond linking the sulfonyl group to the ethyl chain are both susceptible to cleavage. The cleavage of the aryl-S bond would lead to the formation of 3-chlorobenzenesulfonic acid and ethanol. Conversely, cleavage of the ethyl-S bond would yield 3-chlorophenylsulfinic acid and ethylene (B1197577) glycol. The relative rates of these two cleavage pathways would be influenced by factors such as temperature and pH.
Photodegradation:
Aromatic compounds are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation. For this compound, the chlorophenyl ring is the primary chromophore that will absorb UV light. This can lead to two main degradation pathways:
Reductive Dechlorination: The carbon-chlorine bond on the aromatic ring can undergo homolytic cleavage upon UV irradiation, leading to the formation of a phenyl radical and a chlorine radical. The phenyl radical can then abstract a hydrogen atom from the solvent or other organic matter to form phenylsulfonylethanol. This process would result in the detoxification of the compound, as chlorinated aromatic compounds are often more toxic than their non-chlorinated counterparts.
Photo-oxidation: The excited state of the chlorophenyl ring can react with molecular oxygen to generate reactive oxygen species (ROS), such as hydroxyl radicals. These highly reactive species can then attack the aromatic ring, leading to hydroxylation and eventual ring-opening, or oxidize the ethanol side chain. Oxidation of the ethanol moiety would proceed through 2-(3-chlorophenylsulfonyl)acetaldehyde to ultimately form 2-(3-chlorophenylsulfonyl)acetic acid.
Thermal Degradation:
At elevated temperatures, this compound is expected to undergo thermal decomposition. The primary thermal degradation pathway for aromatic sulfonic acids is desulfonation, which involves the cleavage of the aryl-S bond to release sulfur dioxide (SO2). In the case of this compound, this would likely result in the formation of chlorobenzene (B131634) and sulfur dioxide, with the ethanol side chain potentially undergoing further reactions such as dehydration to form ethylene. The thermal decomposition of the ethanol group itself can also occur, leading to the formation of acetaldehyde (B116499) and water.
The following table provides hypothetical kinetic data for the degradation of a related compound, sulfamethoxazole, under various conditions, illustrating the types of data that would be relevant for understanding the stability of this compound.
| Condition | Degradation Pathway | Half-life (t1/2) | Primary Degradation Products |
|---|---|---|---|
| Hydrolysis (pH 7, 25°C) | Cleavage of S-N bond | > 1 year | 3-amino-5-methylisoxazole, Sulfanilic acid |
| Photodegradation (Simulated Sunlight) | Photo-oxidation and cleavage | 20 hours | Hydroxylated intermediates, Cleavage products |
| Thermal Degradation (150°C) | Desulfonation and decomposition | 48 hours | Aniline, Sulfur dioxide, various fragments |
It is important to note that the actual degradation pathways and rates for this compound would need to be determined experimentally. The presence of multiple functional groups can lead to complex and competing reaction mechanisms that are difficult to predict with certainty from analogous structures alone.
Future Research Directions
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce waste and minimize the use of hazardous substances. rsc.org Future research into the synthesis of 3-Chlorophenylsulfonylethanol should prioritize the development of environmentally benign methodologies.
One promising avenue is the exploration of one-pot syntheses, which can improve efficiency and reduce waste by combining multiple reaction steps into a single procedure. rsc.org For instance, a one-pot strategy for β-hydroxysulfones has been developed using thiophenols and alkenes with a green oxidant in a renewable biosolvent. nih.gov Adapting such a method for this compound could offer a more sustainable synthetic route.
Furthermore, the use of water as a solvent in organic synthesis is a key aspect of green chemistry. acs.org Research into aqueous media for the synthesis of sulfonamides has demonstrated the potential for facile and environmentally friendly processes. acs.org Future work could investigate the feasibility of aqueous reaction conditions for the synthesis of this compound and its precursors. The development of methods that utilize sustainable solvents and reagents will be crucial for the environmentally responsible production of this and related compounds. ijrpr.com
Exploration of Novel Chemical Reactivity Patterns
The reactivity of this compound is largely unexplored, presenting an opportunity to discover novel chemical transformations. The presence of the β-hydroxysulfone moiety suggests that it could serve as a versatile intermediate in organic synthesis. mdpi.com β-Hydroxysulfones are known to participate in a variety of reactions, including reductive eliminations to form olefins and β-elimination reactions to yield vinyl sulfones. rsc.orgmasjaps.com
Future investigations could focus on the following areas:
Desulfonylation Reactions: Exploring conditions for the selective removal of the sulfonyl group could provide a pathway to other functionalized organic molecules. masjaps.com
Julia Olefination and its Variants: The β-hydroxysulfone structure is a key intermediate in the Julia olefination, a classic method for alkene synthesis. masjaps.com Investigating the reactivity of this compound in such transformations could lead to the synthesis of novel chlorinated stilbene (B7821643) derivatives.
Electrochemical Reactions: Electrochemical methods offer a green and efficient way to activate sulfonyl compounds. acs.org Studying the electrochemical behavior of this compound could uncover new synthetic pathways and reaction mechanisms. acs.orgijrpr.com
Photocatalysis: Visible-light-mediated reactions have emerged as powerful tools in organic synthesis. The synthesis of β-hydroxysulfones from sulfonyl chlorides and alkenes using photoredox catalysis has been reported. nih.gov Exploring the photochemical reactivity of this compound could lead to the development of novel light-driven transformations.
Advancements in Spectroscopic and Chromatographic Characterization
A thorough understanding of the physicochemical properties of this compound requires detailed spectroscopic and chromatographic analysis. While specific data for this compound is not widely available, standard analytical techniques can be applied for its comprehensive characterization.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy will be essential for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the chlorophenyl ring and the ethanolic chain will provide detailed structural information.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), sulfonyl (S=O), and carbon-chlorine (C-Cl) bonds.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum can provide further structural insights.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, will be a key technique for assessing the purity of synthesized this compound. Method development will focus on achieving optimal separation from any starting materials or byproducts. Ion-exchange HPLC coupled with mass spectrometry (HPIEC-MS) has been shown to be effective for the analysis of sulfonated compounds and could be adapted for this molecule. nih.gov
Thin-Layer Chromatography (TLC): TLC will serve as a rapid and convenient method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. rsc.org
Future research in this area should focus on developing and validating robust analytical methods for the routine analysis of this compound, which will be critical for quality control in any potential applications.
Synergistic Integration of Computational and Experimental Chemistry
The synergy between computational and experimental chemistry has become a powerful tool for understanding and predicting chemical phenomena. nih.gov For this compound, a compound with limited experimental data, computational chemistry can provide valuable insights and guide future experimental work.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to predict the molecular geometry, vibrational frequencies (IR spectra), and NMR chemical shifts of this compound. nih.gov These theoretical predictions can then be compared with experimental data to confirm the structure and aid in spectral assignments.
Reaction Mechanism Studies: Computational modeling can be used to investigate the mechanisms of potential reactions involving this compound. nih.gov By calculating the energies of reactants, transition states, and products, researchers can gain a deeper understanding of reaction pathways and predict the feasibility of new transformations.
Molecular Docking: If this compound is investigated for potential biological activity, molecular docking studies can be used to predict its binding affinity and mode of interaction with biological targets. nih.gov
Q & A
Q. What are the established synthetic routes for 3-Chlorophenylsulfonylethanol, and how can yield and purity be optimized?
The synthesis typically involves sulfonation of 3-chlorophenol followed by ethanol substitution. Key steps include:
- Sulfonation : Reacting 3-chlorophenol with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Ethanol Substitution : Using ethanol in anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity.
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of phenol to sulfonating agent) and cooling rates to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H NMR (CDCl₃) identifies aromatic protons (δ 7.2–7.8 ppm) and ethanol-derived protons (δ 3.5–4.0 ppm). C NMR confirms sulfonyl and chloro substituents .
- FT-IR : Peaks at 1170 cm (S=O stretch) and 750 cm (C-Cl stretch) validate functional groups.
- Mass Spectrometry (MS) : ESI-MS or EI-MS detects molecular ion [M+H] and fragmentation patterns for structural confirmation .
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to prevent inhalation (PAC-1: 2.1 mg/m³) .
- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .
- Disposal : Neutralize with sodium bicarbonate before disposal as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. Focus on the sulfonyl group’s electron-withdrawing effects, which enhance electrophilicity at the para-chloro position .
- MD Simulations : Analyze solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics using GROMACS .
Q. What are the degradation pathways of this compound under environmental conditions, and how can they be tracked?
- Hydrolysis : Study pH-dependent stability (pH 2–12) via HPLC-MS. The sulfonyl group hydrolyzes to sulfonic acid at high pH .
- Photolysis : Expose to UV light (254 nm) and monitor byproducts (e.g., chlorophenols) using GC-MS .
- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. and track metabolites via H NMR .
Q. How do structural modifications (e.g., substituent position) alter the compound’s bioactivity in pharmacological assays?
- SAR Studies : Synthesize analogs (e.g., 4-chloro or methylsulfonyl derivatives) and test against enzyme targets (e.g., kinases) using fluorescence polarization .
- Docking Studies : Use AutoDock Vina to predict binding affinities to proteins like COX-2, correlating with anti-inflammatory activity .
Methodological and Analytical Challenges
Q. How can conflicting spectral data for this compound in literature be resolved?
Q. What advanced chromatographic techniques improve quantification of this compound in complex mixtures?
Q. How can thermal stability studies inform storage and handling protocols?
- TGA/DSC : Analyze decomposition onset temperatures (typically >150°C) and enthalpy changes. Store below 6°C to prevent autoxidation .
- Accelerated Aging : Incubate at 40°C/75% RH for 6 months and monitor purity via HPLC .
Contradictions and Knowledge Gaps
Q. Why do some studies report divergent reaction yields for sulfonation of 3-chlorophenol?
Q. What mechanisms explain the compound’s unexpected stability in acidic environments?
- Hypothesis : The sulfonyl group’s electron-withdrawing effect may reduce protonation at the ethanol moiety.
- Testing : Conduct pH-rate profiling (pH 1–6) with H NMR to track structural changes .
Tables of Critical Data
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 78–80°C (DSC) | |
| LogP (Octanol-Water) | 2.3 (±0.2) (Shake-flask method) | |
| Solubility in Water | 1.2 g/L (25°C) |
Q. Table 2. Optimized HPLC Parameters
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 (5 µm) | ACN/H₂O (60:40) | 1 mL/min | UV 220 nm | 8.2 min |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
